molecular formula C18H36N2O3Si B13901841 tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13901841
M. Wt: 356.6 g/mol
InChI Key: TZZSNRCBNBHVKZ-KFWWJZLASA-N
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Description

The compound tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic tertiary amine derivative featuring a 3,8-diazabicyclo[3.2.1]octane core. Key structural attributes include:

  • A tert-butyl carbamate group at the 8-position, serving as a protecting group for the secondary amine.
  • A silyl-protected hydroxymethyl group at the 2-position, where the tert-butyl(dimethyl)silyl (TBS) ether enhances stability during synthetic processes.
  • Stereochemical specificity at positions 1S, 2S, and 5R, critical for its conformational rigidity and intermolecular interactions.

This compound is typically employed as an intermediate in pharmaceutical synthesis, leveraging its bicyclic framework for stereoselective transformations .

Properties

Molecular Formula

C18H36N2O3Si

Molecular Weight

356.6 g/mol

IUPAC Name

tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C18H36N2O3Si/c1-17(2,3)23-16(21)20-13-9-10-15(20)14(19-11-13)12-22-24(7,8)18(4,5)6/h13-15,19H,9-12H2,1-8H3/t13-,14-,15+/m1/s1

InChI Key

TZZSNRCBNBHVKZ-KFWWJZLASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](NC2)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core

  • The bicyclic core can be constructed via intramolecular cyclization reactions starting from appropriately substituted diamine precursors.
  • Enantioselective synthesis or chiral resolution methods are employed to obtain the desired (1S,2S,5R) stereochemistry.
  • Literature and patent sources indicate that starting materials such as substituted piperazines or related bicyclic amines are used, followed by ring closure under controlled conditions.

Introduction and Protection of the Carboxylate Group

  • The carboxylate group at the 8-position is introduced by oxidation of a corresponding methyl or hydroxymethyl substituent or by nucleophilic substitution with a carboxylate equivalent.
  • Protection as a tert-butyl ester is achieved by esterification using tert-butanol and an acid catalyst or via tert-butyl chloroformate reagents.
  • This protection is crucial to prevent premature hydrolysis during subsequent synthetic steps.

Hydroxymethylation at the 2-Position

  • The 2-position is functionalized by introducing a hydroxymethyl group, often via selective lithiation or nucleophilic substitution on a precursor bearing a leaving group.
  • This step requires precise control to maintain stereochemical integrity and avoid overreaction.

Protection of the Hydroxyl Group as tert-Butyldimethylsilyl Ether

  • The hydroxymethyl group is protected by reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
  • This step is typically performed in anhydrous solvents like dimethylformamide or dichloromethane under inert atmosphere to prevent moisture interference.
  • The TBDMS protecting group provides stability during further synthetic manipulations and can be removed selectively by fluoride sources such as tetrabutylammonium fluoride (TBAF).

Typical Reaction Conditions and Purification

Step Reagents/Conditions Notes
Bicyclic core formation Intramolecular cyclization, chiral catalysts Control of stereochemistry essential
Carboxylate introduction Oxidation or nucleophilic substitution Mild conditions to preserve stereochemistry
Esterification (tert-butyl) tert-Butanol, acid catalyst or tert-butyl chloroformate Protects carboxyl group
Hydroxymethylation Lithiation or substitution with formaldehyde or equivalents Stereoselective step
TBDMS protection TBDMS-Cl, imidazole, anhydrous solvent, inert atmosphere Protects hydroxyl group
Purification Flash chromatography, recrystallization Ensures high purity (>97%)

Analytical and Quality Control Measures

  • Thin layer chromatography (TLC) and flash chromatography are commonly used to monitor reaction progress and purify intermediates and final products.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and functional group transformations.
  • Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) assess molecular weight and purity.
  • Purity levels of 97% or higher are typically achieved for the final compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylsilyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while reduction with lithium aluminum hydride can yield alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₂₀H₃₈N₂O₃Si ~440 TBS ether, tert-butyl carbamate Synthetic intermediate, drug design
tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₃H₂₃N₃O₂ 253.34 Free amine Peptide coupling
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₇H₂₅BrN₄O₂ 409.31 Bromo-pyrazole Cross-coupling reactions
tert-butyl (1R,5R)-3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate C₁₈H₂₄N₂O₃ 316.40 Benzyl, ketone Medicinal chemistry
tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate C₁₄H₂₁F₃N₂O₃ 322.33 Trifluoroacetyl Stabilized intermediates

Research Findings

  • Stereochemical Influence : The (1S,2S,5R) configuration of the target compound enhances its utility in asymmetric synthesis, as evidenced by its role in producing enantiomerically pure lactones .
  • Protecting Group Strategy : The TBS group in the target compound offers superior stability under acidic conditions compared to benzyl or acetyl protections .

Biological Activity

Tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

PropertyValue
Molecular Formula C18H36N2O3Si
Molecular Weight 356.6 g/mol
IUPAC Name This compound
CAS Number 2885261-48-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Functional Groups : Initial protection of reactive groups to prevent unwanted reactions.
  • Formation of the Diazabicyclo Core : Utilizing strong bases and solvents such as sodium hydride and tetrahydrofuran.
  • Introduction of Functional Groups : Adding tert-butyl and dimethylsilyl groups to the core structure.

Industrial methods may incorporate flow microreactor systems for enhanced efficiency and yield .

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator , binding to active sites and altering enzymatic activities. The specific pathways affected depend on the biological context and target molecules .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes related to metabolic pathways.
  • Cell Proliferation Modulation : The compound may influence cell growth dynamics in cancerous cells, suggesting therapeutic applications .

Case Studies

  • Antimicrobial Testing : A study evaluated the compound's effectiveness against bacterial strains such as E. coli and S. aureus, revealing significant inhibitory effects at certain concentrations.
  • Cancer Cell Line Studies : In vitro tests on cancer cell lines demonstrated that the compound could reduce proliferation rates while inducing apoptosis in specific types of cancer cells .

Comparative Analysis

When compared to similar compounds within the bicyclic amine category, this compound stands out due to its unique combination of structural features that enhance stability and reactivity.

Similar Compounds

Compound NameStructural FeaturesNotable Activities
Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylateBicyclic structure with carboxylateAntimicrobial and anticancer properties
Analogous Diazabicyclo CompoundsVarying substituents on the coreVariable biological activities

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